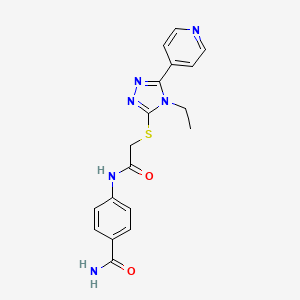
1-naphthaldehyde N-phenylthiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N-phénylthiosemicarbazone de la 1-naphtaldéhyde est un composé chimique de formule moléculaire C18H15N3S et de masse moléculaire 305,404 g/mol . Il appartient à la famille des thiosemicarbazones, qui est connue pour ses diverses activités biologiques et ses applications dans différents domaines de la recherche.
Méthodes De Préparation
La synthèse de la N-phénylthiosemicarbazone de la 1-naphtaldéhyde implique généralement la réaction de la 1-naphtaldéhyde avec la N-phénylthiosemicarbazide. La réaction est généralement effectuée dans une solution d'éthanol sous reflux . Le produit est ensuite purifié par recristallisation.
Analyse Des Réactions Chimiques
La N-phénylthiosemicarbazone de la 1-naphtaldéhyde subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide d'oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme le borohydrure de sodium.
Substitution : Il peut subir des réactions de substitution, en particulier au niveau du cycle phényle, à l'aide de réactifs électrophiles.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications dans la recherche scientifique
La N-phénylthiosemicarbazone de la 1-naphtaldéhyde présente plusieurs applications dans la recherche scientifique, notamment :
Chimie : Il est utilisé comme ligand en chimie de coordination pour former des complexes métalliques.
Biologie : Le composé a montré un potentiel en tant qu'agent antimicrobien et anticancéreux dans diverses études.
Médecine : La recherche est en cours pour explorer ses applications thérapeutiques potentielles, en particulier dans le traitement du cancer.
Industrie : Il est utilisé dans le développement de capteurs et d'autres outils analytiques.
Mécanisme d'action
Le mécanisme d'action de la N-phénylthiosemicarbazone de la 1-naphtaldéhyde implique son interaction avec les ions métalliques pour former des complexes stables. Ces complexes peuvent interférer avec les processus biologiques, conduisant à des effets antimicrobiens et anticancéreux. Les cibles moléculaires et les voies impliquées sont encore à l'étude, mais on pense que le composé peut induire l'apoptose dans les cellules cancéreuses .
Applications De Recherche Scientifique
1-naphthaldehyde N-phenylthiosemicarbazone has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in various studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the development of sensors and other analytical tools.
Mécanisme D'action
The mechanism of action of 1-naphthaldehyde N-phenylthiosemicarbazone involves its interaction with metal ions to form stable complexes. These complexes can interfere with biological processes, leading to antimicrobial and anticancer effects. The molecular targets and pathways involved are still under investigation, but it is believed that the compound can induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
La N-phénylthiosemicarbazone de la 1-naphtaldéhyde peut être comparée à d'autres dérivés de thiosemicarbazone, tels que :
N-phénylthiosemicarbazone de la 2-hydroxy-1-naphtaldéhyde : Ce composé a une structure similaire, mais il comprend un groupe hydroxyle, ce qui peut affecter sa réactivité et son activité biologique.
N-éthylthiosemicarbazone de la 1-naphtaldéhyde : Ce dérivé possède un groupe éthyle au lieu d'un groupe phényle, ce qui conduit à des propriétés chimiques et biologiques différentes.
La singularité de la N-phénylthiosemicarbazone de la 1-naphtaldéhyde réside dans sa structure spécifique, qui lui permet de former des complexes métalliques stables et de présenter une activité biologique significative .
Propriétés
Numéro CAS |
24090-94-6 |
|---|---|
Formule moléculaire |
C18H15N3S |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
1-[(E)-naphthalen-1-ylmethylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C18H15N3S/c22-18(20-16-10-2-1-3-11-16)21-19-13-15-9-6-8-14-7-4-5-12-17(14)15/h1-13H,(H2,20,21,22)/b19-13+ |
Clé InChI |
PVQDDACNFDEBIC-CPNJWEJPSA-N |
SMILES isomérique |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=CC3=CC=CC=C32 |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12025337.png)
![4-{4-(4-chlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12025343.png)

![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12025360.png)


![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12025382.png)
![[4-bromo-2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12025396.png)




![(5Z)-3-(4-Fluorobenzyl)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12025411.png)
![(5E)-2-(2,4-dichlorophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12025416.png)
